molecular formula C11H16ClN B6276214 1-(2-cyclopropyl-6-methylphenyl)methanamine hydrochloride CAS No. 2763760-47-8

1-(2-cyclopropyl-6-methylphenyl)methanamine hydrochloride

Cat. No. B6276214
CAS RN: 2763760-47-8
M. Wt: 197.7
InChI Key:
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Description

1-(2-Cyclopropyl-6-methylphenyl)methanamine hydrochloride, also known as 2CP-6MP, is an organic compound with a molecular formula of C9H14ClN. This compound has been studied extensively for its potential applications in scientific research, as it has a wide range of biochemical and physiological effects. In

Scientific Research Applications

1-(2-cyclopropyl-6-methylphenyl)methanamine hydrochloride has been studied extensively for its potential applications in scientific research, as it has a wide range of biochemical and physiological effects. It has been used in studies of the nervous system, as it can act as an agonist of the muscarinic acetylcholine receptor. It has also been used to study the effects of drugs on the central nervous system, as it can act as an antagonist of the GABA receptor. In addition, 1-(2-cyclopropyl-6-methylphenyl)methanamine hydrochloride has been used in studies of cancer, as it can inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of 1-(2-cyclopropyl-6-methylphenyl)methanamine hydrochloride is not completely understood, but it is believed that the compound acts by blocking the binding of certain neurotransmitters to their receptors. It is thought to interact with the muscarinic acetylcholine receptor, the GABA receptor, and the serotonin receptor. The compound is also thought to interact with the dopamine receptor, which may explain its effects on the central nervous system.
Biochemical and Physiological Effects
1-(2-cyclopropyl-6-methylphenyl)methanamine hydrochloride has a wide range of biochemical and physiological effects. It has been shown to act as an agonist of the muscarinic acetylcholine receptor, which is responsible for the transmission of signals in the nervous system. It has also been shown to act as an antagonist of the GABA receptor, which is responsible for modulating the activity of neurons. In addition, 1-(2-cyclopropyl-6-methylphenyl)methanamine hydrochloride has been shown to interact with the serotonin receptor, which is responsible for regulating mood, and the dopamine receptor, which is responsible for modulating reward-seeking behavior.

Advantages and Limitations for Lab Experiments

The use of 1-(2-cyclopropyl-6-methylphenyl)methanamine hydrochloride in laboratory experiments has several advantages. First, it is relatively easy to synthesize, and its effects are relatively well-understood. Second, it is relatively stable, so it can be stored and used for long periods of time. Third, it is relatively non-toxic, so it can be used in a wide range of experiments without causing any harm to the participants. However, there are some limitations to the use of 1-(2-cyclopropyl-6-methylphenyl)methanamine hydrochloride in laboratory experiments. First, its effects can vary depending on the experimental conditions, so it is important to ensure that the conditions are carefully controlled. Second, it can be difficult to obtain large quantities of the compound, so it is important to ensure that enough is available for the experiment.

Future Directions

The potential applications of 1-(2-cyclopropyl-6-methylphenyl)methanamine hydrochloride in scientific research are still being explored, and there are many possible future directions. One possible direction is to use the compound to study the effects of drugs on the central nervous system. Another possible direction is to use the compound to study the effects of drugs on the cardiovascular system. In addition, the compound could be used in studies of cancer, as it has been shown to inhibit the growth of cancer cells. Finally, the compound could be used in studies of the nervous system, as it has been shown to interact with the muscarinic acetylcholine receptor, the GABA receptor, and the serotonin receptor.

Synthesis Methods

1-(2-cyclopropyl-6-methylphenyl)methanamine hydrochloride can be synthesized using a variety of methods, including the reaction of 2-cyclopropyl-6-methylphenylmethanamine with hydrochloric acid. The reaction is conducted in a solvent such as methanol or ethanol, and the resulting product is a white crystalline solid. The reaction can also be conducted in an aqueous solution, but this will produce a lower yield of the product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-cyclopropyl-6-methylphenyl)methanamine hydrochloride involves the reaction of 2-cyclopropyl-6-methylbenzaldehyde with methylamine followed by reduction of the resulting imine to the amine using sodium borohydride. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "2-cyclopropyl-6-methylbenzaldehyde", "methylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-cyclopropyl-6-methylbenzaldehyde is reacted with excess methylamine in ethanol at room temperature to form the imine intermediate.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the imine to the amine.", "Step 3: The resulting amine is dissolved in hydrochloric acid and the hydrochloride salt is precipitated by addition of diethyl ether.", "Step 4: The hydrochloride salt is collected by filtration and dried under vacuum to yield 1-(2-cyclopropyl-6-methylphenyl)methanamine hydrochloride." ] }

CAS RN

2763760-47-8

Product Name

1-(2-cyclopropyl-6-methylphenyl)methanamine hydrochloride

Molecular Formula

C11H16ClN

Molecular Weight

197.7

Purity

95

Origin of Product

United States

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